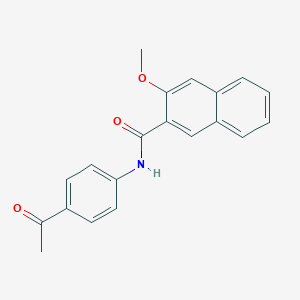
N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide, also known as CPP-ACP, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of amorphous calcium phosphate, and it has been shown to have unique properties that make it useful in a wide range of applications. In
作用機序
The mechanism of action of N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide is not fully understood, but it is thought to involve the binding of the compound to tooth enamel and bone tissue. N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide may also act as a nucleation site for the formation of calcium phosphate crystals, which can help to promote remineralization and bone growth.
Biochemical and Physiological Effects
N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide has been shown to have a range of biochemical and physiological effects. In dental applications, the compound can help to prevent the demineralization of tooth enamel and promote remineralization. N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide has also been shown to have antibacterial properties, which can help to reduce the risk of dental caries and other oral infections. In bone tissue, N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide has been shown to increase bone mineral density and improve bone strength.
実験室実験の利点と制限
One of the main advantages of N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide is its versatility, as it can be used in a wide range of applications. The compound is also relatively stable and can be stored at room temperature for extended periods without significant degradation. However, one limitation of N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide is that it can be challenging to synthesize, and the yield of the compound can vary depending on the reaction conditions. Additionally, the mechanism of action of N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide is not fully understood, which can make it challenging to optimize its use in various applications.
将来の方向性
There are several future directions for research on N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of the compound. Additionally, further research is needed to fully understand the mechanism of action of N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide and its potential applications in various fields. Finally, there is a need for more studies to evaluate the long-term safety and efficacy of N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide in humans.
Conclusion
N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide, or N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound can be synthesized by reacting 3-chloro-2-piperidin-1-ylphenylpentanoyl chloride with amorphous calcium phosphate, and it has been shown to have unique properties that make it useful in a wide range of applications. N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide has been investigated for its potential use in dentistry, osteoporosis, and other fields, and further research is needed to fully understand its mechanism of action and potential applications.
合成法
N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide is synthesized by reacting 3-chloro-2-piperidin-1-ylphenylpentanoyl chloride with amorphous calcium phosphate. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography. The yield of N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide is typically around 60-70%, and the compound can be stored at room temperature for several months without significant degradation.
科学的研究の応用
N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide has been extensively studied for its potential applications in various fields. In dentistry, N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide has been shown to have significant benefits in the prevention and treatment of dental caries. The compound can bind to tooth enamel and promote remineralization, which helps to strengthen the tooth and prevent decay. N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide has also been investigated for its potential use in the treatment of osteoporosis, as it has been shown to increase bone mineral density and improve bone strength.
特性
分子式 |
C16H23ClN2O |
|---|---|
分子量 |
294.82 g/mol |
IUPAC名 |
N-(3-chloro-2-piperidin-1-ylphenyl)pentanamide |
InChI |
InChI=1S/C16H23ClN2O/c1-2-3-10-15(20)18-14-9-7-8-13(17)16(14)19-11-5-4-6-12-19/h7-9H,2-6,10-12H2,1H3,(H,18,20) |
InChIキー |
MAFGJZBRJKRKJK-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C(=CC=C1)Cl)N2CCCCC2 |
正規SMILES |
CCCCC(=O)NC1=C(C(=CC=C1)Cl)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-4-ethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244308.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B244309.png)
![3-fluoro-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244311.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B244312.png)
![3-methoxy-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B244314.png)
![3,5-dimethoxy-N-[2-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244317.png)
![5-(4-bromophenyl)-N-[3-(propanoylamino)phenyl]furan-2-carboxamide](/img/structure/B244321.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244324.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3,5-dimethoxybenzamide](/img/structure/B244325.png)
![N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}-4-propoxybenzamide](/img/structure/B244328.png)
![4-butoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244330.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide](/img/structure/B244332.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B244333.png)